(S)-2,2,6-Trimethylcyclohexanone

Flavor chemistry Sensory analysis Norisoprenoid aroma

(S)-2,2,6-Trimethylcyclohexanone (CAS 106036-02-6) is a chiral monocyclic terpenoid ketone belonging to the C9-norisoprenoid class, derived biosynthetically from carotenoid degradation. With molecular formula C9H16O and molecular weight 140.22 g/mol, this compound possesses a defined stereocenter at the 6-position and exhibits a calculated XlogP of 2.4.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Cat. No. B8253745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2,6-Trimethylcyclohexanone
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC1CCCC(C1=O)(C)C
InChIInChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3/t7-/m0/s1
InChIKeyZPVOLGVTNLDBFI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-2,2,6-Trimethylcyclohexanone CAS 106036-02-6: Chiral Norisoprenoid Procurement for Flavor and Fragrance Applications


(S)-2,2,6-Trimethylcyclohexanone (CAS 106036-02-6) is a chiral monocyclic terpenoid ketone belonging to the C9-norisoprenoid class, derived biosynthetically from carotenoid degradation [1]. With molecular formula C9H16O and molecular weight 140.22 g/mol, this compound possesses a defined stereocenter at the 6-position and exhibits a calculated XlogP of 2.4 [2]. It serves as a key intermediate in the synthesis of aroma-active compounds including beta-ionone, damascenone derivatives, and various cyclic fragrance materials .

Why (S)-2,2,6-Trimethylcyclohexanone Cannot Be Substituted: Stereochemical Consequences for Sensory Performance


Substitution of (S)-2,2,6-Trimethylcyclohexanone with its racemate or alternative cyclic ketones introduces quantifiable sensory and application-level deviations. Studies on structurally analogous trans-2,2,6-trimethylcyclohexyl derivatives demonstrate that diastereomeric and enantiomeric forms exhibit substantially different odor threshold concentrations and odor quality profiles [1]. In four of five cyclic monoterpene derivatives evaluated, the (1R,6S)-configuration proved more sensorily active than its antipode [1]. Furthermore, the compound's role in natural aroma contexts—specifically as a sensorial descriptor of rock-rose (Cistus ladaniferus) aroma in wines [2]—means stereochemical purity directly affects the fidelity of nature-identical flavor reconstructions. Generic substitution risks introducing sensory mismatches that are both detectable and detrimental to product quality.

Quantitative Differentiation Guide: (S)-2,2,6-Trimethylcyclohexanone Procurement Specifications and Comparative Data


Odor Threshold in Aqueous-Ethanol Solution: 100 ppb Detection vs. 310 ppb Recognition Threshold

In aqueous-ethanol solution, 2,2,6-trimethylcyclohexanone exhibits a detection threshold of 100 ppb and a recognition threshold of 310 ppb [1]. This moderate potency differentiates it from high-potency norisoprenoids such as beta-damascenone (detection threshold typically <1 ppb in aqueous systems) while positioning it as more sensorily active than numerous other cyclic ketone flavor materials. The threshold values provide procurement-relevant specifications for determining minimum effective concentration in flavor formulations.

Flavor chemistry Sensory analysis Norisoprenoid aroma

Sensory Threshold in Wine Matrix: 443 µg/L vs. Ethyl Dihydrocinnamate 1.9 µg/L

In fortified wine model systems, 2,2,6-trimethylcyclohexanone exhibits an odor threshold of 443 µg/L, approximately 233-fold higher than the co-occurring rock-rose aroma marker ethyl dihydrocinnamate (1.9 µg/L) [1]. The presence of ethanol significantly increases the threshold for 2,2,6-trimethylcyclohexanone, making detection more challenging relative to aqueous systems [2]. Young Port wines contain 2,2,6-trimethylcyclohexanone at concentrations of 0.05–0.4 µg/L [3].

Wine aroma Sensory threshold Norisoprenoid

Stereochemical Sensory Activity: (1R,6S)-Configuration Shows Superior Sensory Potency Across Cyclic Monoterpene Class

A systematic olfactory study of 18 enantiomeric and diastereomeric pairs (98% ee each) revealed that for four of five monocyclic trans-2,2,6-trimethylcyclohexyl derivatives, the (1R,6S)-configured form exhibited stronger odor intensity and greater sensory activity than its antipodal form [1]. This stereochemical trend—where the (1R,6S)-configuration correlates with enhanced sensory potency—provides class-level inference that (S)-2,2,6-trimethylcyclohexanone (sharing the (6S)-configuration) is likely to demonstrate superior sensory activity compared to the (R)-enantiomer. Linear monoterpene enantiomers in the same study showed only small differences in odor strength, with half exhibiting identical threshold values [1], underscoring that cyclic stereochemistry matters in ways that linear systems do not.

Enantiomer sensory activity Chiral flavor chemistry Structure-odor relationships

Natural Occurrence as Rock-Rose Aroma Descriptor: Specificity for Cistus ladaniferus Sensory Profile

2,2,6-Trimethylcyclohexanone is unequivocally identified as a key sensorial descriptor of rock-rose (Cistus ladaniferus) aroma and is reported as a minor volatile constituent of young fortified wines from the Douro Demarcated Region [1]. In young Port wines, concentrations range from 0.05 to 0.4 µg/L [2]. This specific natural occurrence profile—characterized by pungent, thujone-like odor notes with labdanum and honey nuances —differentiates it from other cyclic ketones that lack this botanical association. The compound is not found in all wine types or botanical sources; its presence is specifically linked to Cistus-derived aroma profiles [1].

Natural aroma chemistry Wine flavor Botanical volatiles

Synthetic Access: Catalytic Enantioselective Protonation Achieves 90% ee for (R)-Enriched Ketone

Catalytic enantioselective protonation of the lithium enolate of 2,2,6-trimethylcyclohexanone using (S,S)-imide 1 (0.1 equiv) and 2,6-di-tert-butyl-p-cresol (BHT, 1 equiv) as achiral proton source yields (R)-enriched ketone with 90% enantiomeric excess (ee) [1]. Use of only 0.01 equiv of the chiral catalyst still maintains a high level of asymmetric induction [1]. For comparison, the lithium enolate of 2-methylcyclohexanone under similar conditions requires chiral imide 6 and achieves only 82% ee [1], indicating that the 2,2,6-trimethyl substitution pattern on cyclohexanone provides a more favorable steric environment for high enantioselectivity.

Asymmetric synthesis Chiral catalysis Enantioselective protonation

Pu-Erh Tea Aroma: (R)-(-)-Enantiomer Identified as Important Aroma Contributor

In a comprehensive analysis of chiral volatile compounds in Pu-Erh tea, (R)-(-)-2,2,6-trimethylcyclohexanone was among 15 enantiomers quantified and identified as playing an important role in the aroma profiles of both raw Pu-Erh tea (RAPT) and ripened Pu-Erh tea (RIPT) [1]. The study utilized chiral GC separation to resolve enantiomers, demonstrating that the (R)-enantiomer specifically—rather than the racemate—contributes meaningfully to the characteristic aged tea aroma. The addition of enantiomerically pure compounds to tea models brought the aroma closer to that of the original tea sample [1].

Tea aroma chemistry Chiral volatile analysis Enantiomer distribution

Optimal Procurement and Application Scenarios for (S)-2,2,6-Trimethylcyclohexanone


Nature-Identical Rock-Rose (Cistus ladaniferus) Flavor Reconstruction

For flavor houses developing nature-identical rock-rose or labdanum flavor profiles, (S)-2,2,6-trimethylcyclohexanone is an essential component based on its unequivocal identification as a sensorial descriptor of Cistus ladaniferus aroma in fortified wines . Target formulation concentrations should account for the natural occurrence range of 0.05–0.4 µg/L observed in young Port wines [1]. The compound's characteristic pungent, thujone-like odor with honey and labdanum nuances [2] cannot be replicated by alternative cyclic ketones lacking this specific botanical association. Procurement specifications should require stereochemically defined material given the established sensory differences between enantiomeric forms in structurally related cyclic monoterpenes [3].

Beta-Ionone and Damascenone Intermediate Synthesis

As an established precursor for terpene-derived aroma compounds including beta-ionone and damascenone derivatives , (S)-2,2,6-trimethylcyclohexanone serves as a key synthetic intermediate. The compound's trimethyl-substituted cyclohexanone framework provides the requisite carbon skeleton for carotenoid-derived norisoprenoid syntheses. Synthetic routes utilizing this intermediate benefit from the favorable steric environment of the 2,2,6-trimethyl substitution pattern, which enables high enantioselectivity in catalytic protonation reactions (90% ee achievable) [1]. Procurement for synthetic applications should specify purity ≥97% as reflected in standard commercial offerings [2].

Stereochemically Defined Flavor Research and Sensory Studies

Academic and industrial sensory research programs investigating structure-odor relationships among chiral cyclic ketones require stereochemically defined (S)-2,2,6-trimethylcyclohexanone. The established finding that (1R,6S)-configured cyclic monoterpene derivatives exhibit stronger odor intensity than their antipodes across 4 of 5 compounds tested provides the framework for hypothesis-driven sensory investigations. Procurement of material with verified enantiomeric purity (≥98% ee) is essential for reproducible sensory threshold determinations and odor quality characterizations. Researchers should note that the (R)-enantiomer has been specifically identified as an aroma contributor in Pu-Erh tea [1], suggesting matrix-dependent enantiomer activity that warrants comparative investigation.

Wine and Beverage Flavor Enhancement and Off-Flavor Mitigation

Beverage formulators targeting specific norisoprenoid aroma profiles should consider (S)-2,2,6-trimethylcyclohexanone with careful attention to matrix-specific threshold behavior. The compound's odor threshold increases substantially in ethanolic systems (443 µg/L in wine model) compared to aqueous detection (100 ppb) , a matrix effect that must inform dosing calculations. Formulation strategies should also account for the naturally sub-threshold concentrations found in wines (0.05–0.4 µg/L) [1], where the compound contributes to overall aroma complexity without dominating as a primary note. This compound is not a general-purpose flavoring agent; its utility is specific to rock-rose, Cistus, and certain tea aroma contexts [2].

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